2-bromo-N,N-diethyl-6-methylbenzamide
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Overview
Description
2-Bromo-N,N-diethyl-6-methylbenzamide is an organic compound with the molecular formula C12H16BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, and the amide nitrogen is substituted with two ethyl groups and a methyl group at the 6-position. This compound is known for its applications in organic synthesis and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-diethyl-6-methylbenzamide typically involves the bromination of N,N-diethyl-6-methylbenzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-diethyl-6-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents can convert the amide group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Reduction: N,N-diethyl-6-methylbenzylamine.
Oxidation: 2-bromo-N,N-diethyl-6-methylbenzoic acid.
Scientific Research Applications
2-Bromo-N,N-diethyl-6-methylbenzamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-diethyl-6-methylbenzamide depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-diethylbenzamide: Lacks the methyl group at the 6-position.
2-Bromo-N,N-dimethylbenzamide: Has methyl groups instead of ethyl groups on the amide nitrogen.
2-Bromo-N,N-diisopropylbenzamide: Has isopropyl groups instead of ethyl groups on the amide nitrogen.
Uniqueness
2-Bromo-N,N-diethyl-6-methylbenzamide is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. The specific substitution pattern can affect its physical and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-bromo-N,N-diethyl-6-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)11-9(3)7-6-8-10(11)13/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCWLGUGIKVEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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